[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate
Description
The compound [2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate features a dihydropyrazole core substituted with a 4-methoxyphenyl group at position 3 and a phenyl group at position 3. The ester side chain includes a sulfonamide group conjugated to an (E)-styryl (phenylethenyl) moiety.
Properties
IUPAC Name |
[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O6S/c1-36-24-14-12-23(13-15-24)26-18-25(22-10-6-3-7-11-22)30-31(26)27(32)20-37-28(33)19-29-38(34,35)17-16-21-8-4-2-5-9-21/h2-17,26,29H,18-20H2,1H3/b17-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETXGEQWMJEUGO-WUKNDPDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)COC(=O)CNS(=O)(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)COC(=O)CNS(=O)(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate is a complex organic molecule that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their diverse biological activities, which include anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its potential therapeutic applications based on existing research.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
The presence of functional groups such as sulfonamide and dihydropyrazole contributes to its biological activity. The methoxy and phenyl substituents enhance hydrophobic interactions with biological targets, potentially influencing its pharmacokinetics and efficacy.
Biological Activity Overview
Research indicates that compounds featuring pyrazoline structures exhibit a broad spectrum of biological activities. The following table summarizes the notable activities associated with pyrazoline derivatives:
Anticancer Activity
A study investigating the anticancer properties of pyrazoline derivatives demonstrated that compounds similar to the target compound significantly reduced the viability of cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231. The IC50 values for these compounds ranged from 0.26 µM to 39.70 µM, indicating strong antiproliferative effects .
Anti-inflammatory Effects
Another research highlighted that certain pyrazoline derivatives exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines in experimental models . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in diseases like rheumatoid arthritis.
Antimicrobial Properties
The antimicrobial activity of pyrazoline derivatives was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, revealing that some derivatives showed comparable efficacy to established antibiotics like ciprofloxacin . This positions the compound as a candidate for further development in antimicrobial therapies.
Structure-Activity Relationship (SAR)
The structural features of the compound play a crucial role in its biological activity. Research into SAR has shown that:
- Methoxy Substituents : Enhance lipophilicity, improving membrane permeability.
- Phenyl Groups : Contribute to binding affinity with biological targets.
- Sulfonamide Moiety : Increases the potential for interaction with enzymes involved in metabolic pathways.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves a multi-step reaction process that integrates various chemical functionalities. Recent studies have demonstrated effective synthetic routes using starting materials such as 4-methoxyphenyl derivatives and pyrazole intermediates. For instance, one study reported the synthesis of related pyrazole derivatives through a reaction involving 2-chloroacetyl chloride and appropriate pyrazole precursors under reflux conditions .
Key Characterization Techniques:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the molecular structure.
- Mass Spectrometry (MS) : Employed for molecular weight determination.
- Infrared Spectroscopy (IR) : Utilized to identify functional groups present in the compound.
Biological Activities
The biological potential of the compound has been a significant focus of research, particularly regarding its anticancer properties. The compound has been subjected to in vitro screening against various cancer cell lines using established protocols like the National Cancer Institute's Developmental Therapeutics Program (NCI DTP) .
Reported Biological Effects:
- Anticancer Activity : The compound exhibited notable cytotoxic effects against multiple cancer cell lines, indicating its potential as a therapeutic agent.
- Phosphodiesterase Inhibition : Molecular docking studies suggest that certain structural features of the compound may contribute to phosphodiesterase inhibitory activity, which is relevant in treating conditions like erectile dysfunction and pulmonary hypertension .
Material Science Applications
Beyond medicinal applications, this compound's unique structural properties make it suitable for material science applications, particularly in the development of organic semiconductors and photonic devices. Studies have indicated that pyrazole derivatives can exhibit nonlinear optical properties, making them candidates for use in optical limiters and other photonic applications .
Case Study 1: Anticancer Screening
In a study focusing on the anticancer effects of related pyrazole compounds, researchers synthesized several derivatives and evaluated their cytotoxicity against human cancer cell lines. The results indicated that modifications to the phenyl groups significantly influenced their biological activity, suggesting that similar structural modifications could enhance the efficacy of “[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate” in future studies .
Case Study 2: Nonlinear Optical Properties
Another investigation explored the nonlinear optical properties of pyrazole derivatives. The study concluded that compounds with specific substituents on the phenyl rings demonstrated enhanced optical limiting behavior, which is crucial for applications in laser technology and protective eyewear .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Enzyme Inhibition : Sulfonamide-containing analogs (e.g., target compound, ) show promise in targeting cysteine proteases or COX enzymes due to their electrophilic sulfonamide groups.
- Solubility and Bioavailability: Esters with methoxy or phenoxy groups () improve solubility, whereas styryl groups may enhance lipid bilayer penetration.
- Therapeutic Selectivity : The dihydropyrazole core in the target compound may offer selectivity for specific calcium channels or inflammatory pathways compared to benzothiazepins () or benzimidazoles ().
Q & A
Q. Validation Techniques :
- X-ray crystallography confirms the stereochemistry and molecular packing (e.g., Acta Crystallographica protocols) .
- Elemental analysis (CHNS) ensures stoichiometric accuracy, as demonstrated for related hydrazones .
- NMR/IR spectroscopy identifies functional groups (e.g., sulfonyl peaks at ~1350–1200 cm⁻¹ in IR; diastereotopic protons in ¹H NMR) .
Advanced: How can researchers optimize the reaction yield using Design of Experiments (DoE) and address scalability challenges?
Q. Methodological Answer :
- DoE Parameters :
- Factors : Temperature (40–80°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., triethylamine, 1–5 mol%).
- Response Variables : Yield, purity (HPLC), reaction time.
- Statistical Modeling : Use response surface methodology (RSM) to identify optimal conditions, as applied in flow-chemistry systems for diazomethane synthesis .
Q. Scalability Challenges :
- Continuous-Flow Systems : Mitigate exothermic risks in sulfonamide coupling by adapting batch processes to tubular reactors .
- Reagent Stability : Monitor degradation of (E)-styrenesulfonyl chloride under prolonged storage via LC-MS; use freshly distilled reagents .
Basic: What are the key spectral contradictions observed in structural characterization, and how are they resolved?
Q. Methodological Answer :
Q. Resolution Strategies :
- Variable-Temperature NMR : Differentiate tautomers by analyzing peak splitting at low temperatures (−40°C) .
- 2D-COSY and HSQC : Assign ambiguous proton environments (e.g., diastereotopic CH₂ groups) .
Advanced: How does the electronic environment of the 4-methoxyphenyl group influence reactivity in cross-coupling reactions?
Q. Methodological Answer :
- Electron-Donating Effects : The methoxy group increases electron density on the phenyl ring, enhancing nucleophilic aromatic substitution (SNAr) at the para position.
- Catalytic Systems : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling with aryl boronic acids; optimize ligand ratio (1:1.2 Pd:ligand) to prevent catalyst poisoning .
- Competitive Pathways : Monitor byproducts (e.g., dealkylated intermediates) via GC-MS when using strong bases (K₂CO₃ vs. Cs₂CO₃) .
Advanced: What mechanistic insights explain unexpected byproducts during sulfonamide formation?
Q. Methodological Answer :
Q. Mitigation :
- Kinetic Control : Conduct reactions at 0–5°C to suppress isomerization .
- In Situ Generation : Prepare sulfonyl chloride from thiols using Oxone® to minimize storage-related degradation .
Basic: What computational methods predict the compound’s stability under varying pH and temperature?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- DFT Calculations : Optimize transition states for acid-catalyzed ring-opening of the dihydropyrazole .
Advanced: How do steric effects from the 2-phenylethenyl group impact biological activity in structure-activity relationship (SAR) studies?
Q. Methodological Answer :
Q. Findings :
- Bulkier groups reduce binding affinity to hydrophobic enzyme pockets (e.g., COX-2), as shown in related pyrazoline inhibitors .
- Electron-withdrawing groups enhance metabolic stability but may reduce solubility .
Basic: What are the recommended storage conditions to prevent degradation?
Q. Methodological Answer :
- Stability Profile :
- Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How can researchers resolve low reproducibility in dihydropyrazole ring formation?
Q. Methodological Answer :
Q. Troubleshooting :
- In Situ Monitoring : Employ ReactIR to track β-keto ester consumption and adjust stoichiometry .
- Workup Optimization : Use aqueous NaHCO₃ washes to remove unreacted hydrazine before crystallization .
Basic: What safety protocols are essential when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
